molecular formula C8H11NO2 B578151 Methyl 4-ethyl-1H-pyrrole-3-carboxylate CAS No. 1260827-11-9

Methyl 4-ethyl-1H-pyrrole-3-carboxylate

Cat. No. B578151
Key on ui cas rn: 1260827-11-9
M. Wt: 153.181
InChI Key: UNZOBACLACMSCV-UHFFFAOYSA-N
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Patent
US08048909B2

Procedure details

Using p-toluenesulfonylmethyl isocyanide (10.1 g), methyl 2-pentenoate (6.01 g) and potassium tert-butoxide (7.01 g), a procedure as in Reference Example 39 was performed to give the title compound as pale-yellow crystals (yield 5.05 g, 64%).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
6.01 g
Type
reactant
Reaction Step Two
Quantity
7.01 g
Type
reactant
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([CH2:10][N+:11]#[C-:12])(=O)=O)=CC=1.[C:14]([O:20][CH3:21])(=[O:19])[CH:15]=[CH:16][CH2:17][CH3:18].CC(C)([O-])C.[K+]>>[CH2:17]([C:16]1[C:15]([C:14]([O:20][CH3:21])=[O:19])=[CH:10][NH:11][CH:12]=1)[CH3:18] |f:2.3|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
Step Two
Name
Quantity
6.01 g
Type
reactant
Smiles
C(C=CCC)(=O)OC
Step Three
Name
Quantity
7.01 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C(=CNC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.05 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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